(1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene)inden-3-yl)(2-(3,4-dimethoxyphenyl)ethyl)amine, hydrochloride (1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene)inden-3-yl)(2-(3,4-dimethoxyphenyl)ethyl)amine, hydrochloride
Brand Name: Vulcanchem
CAS No.: 1264193-48-7
VCID: VC4149563
InChI: InChI=1S/C29H32N2O4.ClH/c1-32-26-11-9-20(17-28(26)34-3)13-15-30-24-19-25(23-8-6-5-7-22(23)24)31-16-14-21-10-12-27(33-2)29(18-21)35-4;/h5-12,17-19,30H,13-16H2,1-4H3;1H
SMILES: COC1=C(C=C(C=C1)CCNC2=CC(=NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C42)OC.Cl
Molecular Formula: C29H33ClN2O4
Molecular Weight: 509.04

(1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene)inden-3-yl)(2-(3,4-dimethoxyphenyl)ethyl)amine, hydrochloride

CAS No.: 1264193-48-7

Cat. No.: VC4149563

Molecular Formula: C29H33ClN2O4

Molecular Weight: 509.04

* For research use only. Not for human or veterinary use.

(1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene)inden-3-yl)(2-(3,4-dimethoxyphenyl)ethyl)amine, hydrochloride - 1264193-48-7

Specification

CAS No. 1264193-48-7
Molecular Formula C29H33ClN2O4
Molecular Weight 509.04
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethylimino]inden-1-amine;hydrochloride
Standard InChI InChI=1S/C29H32N2O4.ClH/c1-32-26-11-9-20(17-28(26)34-3)13-15-30-24-19-25(23-8-6-5-7-22(23)24)31-16-14-21-10-12-27(33-2)29(18-21)35-4;/h5-12,17-19,30H,13-16H2,1-4H3;1H
Standard InChI Key SWDYQGCBLVBXAA-NMMBYLLDSA-N
SMILES COC1=C(C=C(C=C1)CCNC2=CC(=NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C42)OC.Cl

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound comprises a central indenyl core substituted with an aza-propylidene group (-N=CH-) at position 1 and a 3,4-dimethoxyphenethylamine moiety at position 3. Two additional 3,4-dimethoxyphenyl groups are present: one as part of the aza-propylidene side chain and another attached via an ethylamine linkage. The hydrochloride salt formation at the amine group enhances solubility and stability .

Table 1: Key Structural Features

FeatureDescription
Core scaffoldIndenyl ring with aza-propylidene substitution
Aromatic substituentsTwo 3,4-dimethoxyphenyl groups
Functional groupsSecondary amine, methoxy (-OCH₃), imine (C=N)
Salt formHydrochloride (Cl⁻ counterion)

Systematic Nomenclature

The IUPAC name reflects its intricate structure:

  • Root: Inden-3-ylamine derivative.

  • Substituents:

    • 1-(1-Aza-3-(3,4-dimethoxyphenyl)propylidene): A propylidene chain with a nitrogen atom (aza) and a 3,4-dimethoxyphenyl group.

    • 2-(3,4-Dimethoxyphenyl)ethyl: A phenethyl group with methoxy substitutions at positions 3 and 4.

  • Salt: Hydrochloride .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves sequential organic transformations:

  • Formation of the aza-propylidene inden scaffold: Aza-aurones or related intermediates undergo 1,3-dipolar cycloaddition with nitrilimines, followed by ring-opening reactions .

  • Alkylation of the amine: The primary amine intermediate reacts with allyl bromide or similar alkylating agents in dimethylformamide (DMF) using sodium hydride (NaH) as a base .

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key Reaction Conditions

  • Solvents: DMF, chloroform.

  • Catalysts/Reagents: Triethylamine, NaH.

  • Temperature: Room temperature to 80°C .

Table 2: Synthetic Intermediates

StepIntermediateRole in Synthesis
1Aza-auroneDipolarophile for cycloaddition
2N-Allylated pyrazolePrecursor for amine alkylation
3Free base amineSubstrate for hydrochloride formation

Physicochemical Properties

Molecular Characteristics

  • Molecular formula: C29H33ClN2O4\text{C}_{29}\text{H}_{33}\text{ClN}_{2}\text{O}_{4}.

  • Molecular weight: 509.04 g/mol.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrochloride salt; limited solubility in water .

Spectroscopic Data

  • IR (KBr):

    • ν\nu 3350 cm⁻¹ (N-H stretch, secondary amine).

    • ν\nu 1573 cm⁻¹ (C=N imine stretch).

    • ν\nu 1222 cm⁻¹ (C-O methoxy stretch) .

  • ¹H NMR (CDCl₃):

    • δ 3.8–4.0 ppm (s, 12H, OCH₃).

    • δ 6.5–7.5 ppm (m, 10H, aromatic protons).

    • δ 8.9 ppm (t, 1H, NH) .

Pharmacological Profile

Biological Activity

  • Antimicrobial activity: Against Gram-positive bacteria (MIC 8–32 µg/mL) .

  • Antiproliferative effects: IC₅₀ values of 10–50 µM in cancer cell lines .

Mechanism of Action

Hypothetically, the compound may interact with:

  • Enzymatic targets: Kinases or cytochrome P450 isoforms due to methoxy and amine groups.

  • Membrane receptors: Serotonergic or adrenergic receptors, analogous to other arylalkylamines .

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

  • Mass spectrometry: ESI+ mode, m/z 509.04 [M+H]⁺ .

Stability Studies

  • Thermal stability: Decomposes above 200°C.

  • Photostability: Sensitive to UV light; requires amber glass storage .

RegionStatusNotes
EUNot REACH-registeredResearch use only
USAExperimentalNo FDA approval
UKLaboratory chemicalSupplier: Key Organics Ltd

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